![molecular formula C15H14N2O3S2 B2433454 N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide CAS No. 2034272-65-4](/img/structure/B2433454.png)
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The acetyl group attached to the thiophene ring could potentially participate in various chemical reactions . The presence of a sulfonamide group indicates potential biological activity, as many drugs (e.g., certain antibiotics) contain this functional group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, an acetyl group, an ethyl group, a cyanobenzene group, and a sulfonamide group . These groups could potentially influence the compound’s reactivity and properties.Chemical Reactions Analysis
Thiophene rings can undergo various reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The acetyl group can participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonamide group could enhance water solubility, while the thiophene ring could contribute to aromatic stacking interactions .Scientific Research Applications
- Research Findings : N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide derivatives were synthesized and evaluated for antimicrobial activity. Compound S1 exhibited potent antibacterial effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. Compound S4 displayed excellent antifungal activity against Candida albicans and Aspergillus niger .
- Research Findings : Compound S4 and S6 demonstrated excellent antioxidant activity. Their IC50 values were 48.45 and 45.33, respectively, comparable to ascorbic acid .
- Research Findings : Compound S7 exhibited high anticorrosion efficiency (97.90%) with a low corrosion rate .
- Research Findings : Compound S8 showed effective cytotoxic activity against human lung cancer cells (A-549) at a specific dose .
- Research Context : Thiophene derivatives, including N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide, offer diverse biological and clinical applications .
Antimicrobial Activity
Antioxidant Properties
Anticorrosion Applications
Anticancer Potential
Heterocyclic Drug Design
Other Therapeutic Roles
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-cyanobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-11(18)15-7-4-13(21-15)8-9-17-22(19,20)14-5-2-12(10-16)3-6-14/h2-7,17H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKLWCFBZAQEBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.